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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B045797 Get Quote

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction
3-Ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial

building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure,

featuring ethoxy and methoxy groups on the benzene ring, makes it a valuable precursor for

creating complex molecules with specific biological activities. This document provides detailed

application notes and experimental protocols for the use of 3-ethoxy-4-
methoxybenzaldehyde as a pharmaceutical intermediate, with a particular focus on its role in

the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-ethoxy-4-
methoxybenzaldehyde is essential for its proper handling, storage, and application in

synthetic chemistry.
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Property Value Reference

CAS Number 1131-52-8 [2]

Molecular Formula C₁₀H₁₂O₃ [2]

Molecular Weight 180.20 g/mol [2]

Appearance
White to yellow crystalline

powder or chunks
[1]

Melting Point 51-53 °C [3]

Boiling Point 155 °C at 10 mmHg [3]

Purity ≥99.0% [1]

Solubility Soluble in methanol [3]

Application in Pharmaceutical Synthesis:
Apremilast
3-Ethoxy-4-methoxybenzaldehyde is a key starting material in the synthesis of Apremilast, an

oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic

arthritis and plaque psoriasis.[4][5] The synthesis involves a multi-step process, which is

outlined in the experimental protocols below.

Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol describes the synthesis of the title compound from isovanillin.

Materials:

Isovanillin

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Ethyl bromide (Bromoethane)
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Phase transfer catalyst (e.g., Tetrabutylammonium fluoride or Benzyltriethylammonium

chloride)

Water

Procedure:

In a suitable reaction flask, dissolve the base (sodium hydroxide or potassium carbonate) in

water.[5]

Add isovanillin and the phase transfer catalyst to the solution.[5]

While stirring, add ethyl bromide to the reaction mixture.[5]

Continue stirring at room temperature (approximately 25°C) for 4 hours.[5]

After the reaction is complete, the solid product is collected by suction filtration.[5]

The resulting off-white solid powder of 3-ethoxy-4-methoxybenzaldehyde is then dried.[5]

Quantitative Data for Synthesis of 3-Ethoxy-4-methoxybenzaldehyde:
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Starting
Material

Reagents
Reaction
Conditions

Yield Purity Reference

500g

Isovanillin

157g NaOH,

120g

Tetrabutylam

monium

fluoride, 537g

Ethyl

bromide,

1500ml Water

25°C, 4 hours 96.1% 99.9% [3][5]

500g

Isovanillin

157g NaOH,

104g

Benzyltriethyl

ammonium

chloride,

537g Ethyl

bromide,

1500ml Water

25°C, 4 hours 94.8% 99.9% [5]

500g

Isovanillin

542g K₂CO₃,

120g

Tetrabutylam

monium

fluoride, 537g

Ethyl

bromide,

1500ml Water

25°C, 4 hours 95.1% 99.8% [5]

Protocol 2: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine from

3-Ethoxy-4-methoxybenzaldehyde

This protocol outlines a general pathway for the synthesis of a key chiral intermediate for

Apremilast, starting from 3-ethoxy-4-methoxybenzaldehyde. Specific reagents and conditions

can vary based on the chosen synthetic route, often involving the use of chiral auxiliaries or

asymmetric synthesis techniques.[6][7]
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General Steps:

Formation of an Imine or Enamine: 3-Ethoxy-4-methoxybenzaldehyde is reacted with a

chiral auxiliary, such as (R)-(+)-tert-butylsulfinamide or (S)-α-methylbenzylamine, to form a

chiral imine.[6]

Nucleophilic Addition: The lithium anion of dimethyl sulfone is added to the chiral imine.[6]

Hydrolysis/Reduction: The resulting intermediate is then hydrolyzed or reduced to yield the

desired chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[8]

Protocol 3: Synthesis of Apremilast

This protocol describes the final condensation step to produce Apremilast.

Materials:

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (or its salt, e.g., N-acetyl-L-

leucine salt)

3-Acetamidophthalic anhydride

Solvent (e.g., Acetonitrile, Acetic Acid)

Procedure:

A solution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-

leucine salt and 3-acetamidophthalic anhydride in the chosen solvent is prepared.[9]

The reaction mixture is heated to reflux and maintained for several hours.[9]

The solvent is removed under reduced pressure.[9]

The residue is worked up, which may involve pH adjustment with a saturated sodium

bicarbonate solution and extraction with an organic solvent like ethyl acetate.[9]

The organic layer is concentrated to yield crude Apremilast.[9]
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The crude product is then purified by recrystallization from a suitable solvent mixture (e.g.,

acetone and ethanol).[9][10]

Quantitative Data for Apremilast Synthesis and Purification:

Step
Starting
Materials

Key
Reagents

Yield Purity Reference

Condensation

(S)-1-(3-

ethoxy-4-

methoxyphen

yl)-2-

(methylsulfon

yl)ethylamine

N-acetyl-L-

leucine salt,

3-

Acetamidopht

halic

anhydride

Acetonitrile - 99% (initial) [9]

Purification
Crude

Apremilast

Acetone/Etha

nol

73% (after

first

crystallization

)

99.5% [10]

Purification

Apremilast

from first

crystallization

Acetone/Etha

nol

90% (after

second

crystallization

)

99.85% [10]

Mechanism of Action and Signaling Pathway
Apremilast functions by inhibiting PDE4, an enzyme that degrades cyclic adenosine

monophosphate (cAMP).[4] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.

[11] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the

transcription of various genes.[12] The overall effect is a downregulation of pro-inflammatory

mediators and an upregulation of anti-inflammatory mediators.[4]
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Signaling Pathway of Apremilast

Apremilast PDE4
Inhibits

cAMP Degradation
Catalyzes

Intracellular
cAMP

Pro-inflammatory
Mediators

(e.g., TNF-α, IL-23)

Protein Kinase A
(PKA)

Anti-inflammatory
Mediators

(e.g., IL-10)

Inflammatory
Response

Click to download full resolution via product page

Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of

inflammatory responses.

Experimental Workflow
The overall workflow from the starting material, 3-ethoxy-4-methoxybenzaldehyde, to the

final active pharmaceutical ingredient, Apremilast, involves a series of synthetic and purification

steps.

Workflow for Apremilast Synthesis
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3-Ethoxy-4-methoxybenzaldehyde

(S)-1-(3-ethoxy-4-methoxyphenyl)-
2-(methylsulfonyl)ethylamine

Multi-step synthesis

Condensation with
3-Acetamidophthalic anhydride

Reacts with

Crude Apremilast

Yields

Recrystallization

Purified by

Pure Apremilast

Results in

Click to download full resolution via product page

Caption: Synthetic workflow from 3-ethoxy-4-methoxybenzaldehyde to pure Apremilast.

Conclusion
3-Ethoxy-4-methoxybenzaldehyde is a versatile and indispensable intermediate in the

pharmaceutical industry. Its application in the synthesis of Apremilast highlights its importance
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in the development of modern therapeutics for inflammatory diseases. The protocols and data

presented in this document provide a valuable resource for researchers and professionals

involved in drug discovery and development, facilitating the efficient and high-purity synthesis

of Apremilast and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b045797#3-ethoxy-4-methoxybenzaldehyde-as-a-
pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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